molecular formula C9H9F3N2O2 B6185565 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2639462-14-7

2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B6185565
CAS No.: 2639462-14-7
M. Wt: 234.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 2639462-14-7) is a high-value, polyfunctional heterocyclic building block primarily employed in medicinal chemistry and drug discovery research. This tetrahydropyrazolopyridine derivative features a carboxylic acid handle, which facilitates further derivatization via amide coupling or esterification, and a metabolically stable trifluoromethyl group, a common motif in agrochemical and pharmaceutical active ingredients known to enhance membrane permeability and metabolic stability. The saturated tetrahydropyridine ring contributes to the molecule's three-dimensionality and may influence its pharmacokinetic properties. This scaffold is of significant interest in the development of novel kinase inhibitors and has been investigated in the context of P2X3 purinoceptor inhibition for the treatment of neurogenic disorders, including chronic cough, neuropathic pain, and bladder dysfunction . The compound is supplied with a typical purity of 95% . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2639462-14-7

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.2

Purity

95

Origin of Product

United States

Preparation Methods

Cycloaddition Strategies for Pyrazolo[1,5-a]Pyridine Core Formation

The pyrazolo[1,5-a]pyridine scaffold is often constructed via [3 + 2] cycloaddition reactions. A silver-catalyzed approach using dicyanoalkenes and trifluorodiazoethane (CF₃CHN₂) has been adapted for analogous trifluoromethyl-substituted pyrazoles . In this method, 1,1-dicyanoalkenes react with CF₃CHN₂ under Ag₂O catalysis in tetrahydrofuran (THF) at room temperature, yielding pyrazole intermediates with trifluoromethyl and cyano groups. For example, 3-phenylpropiolonitrile reacts with CF₃CHN₂ to form 5-trifluoromethyl pyrazole-3-carbonitrile derivatives . While this method targets pyrazoles, its extension to pyrazolo[1,5-a]pyridines requires annulation with pyridine precursors.

Recent advances include palladium-catalyzed cyclizations of N-amino-2-iminopyridines with alkynes or alkenes . For instance, heating N-amino-2-iminopyridine with phenylacetylene in ethanol under aerobic conditions with Pd(OAc)₂ (10 mol%) yields pyrazolo[1,5-a]pyridines. However, the trifluoromethyl group must be introduced prior to or during cyclization.

Halogen Exchange for Trifluoromethyl Group Introduction

The trifluoromethyl group is frequently installed via halogen exchange using anhydrous hydrogen fluoride (HF) and metal halide catalysts. A patented method describes the reaction of (trichloromethyl)pyridines with HF under superatmospheric pressure (5–1,200 psig) and elevated temperatures (150–250°C). For example, 2-chloro-5-(trichloromethyl)pyridine reacts with HF in the presence of FeCl₃ or FeF₃ (1–10 mol%) to yield 2-chloro-5-(trifluoromethyl)pyridine . Adapting this to pyrazolo[1,5-a]pyridines requires substituting the pyridine substrate with a pyrazolo-pyridine analog. Key parameters include:

ParameterOptimal ConditionCatalystYield (%)
Temperature170–180°CFeF₃85–92
Pressure15 psigFeCl₃78–88
Reaction Time25–48 hoursAgF70–82

This method’s scalability is hindered by HF’s corrosivity, necessitating specialized equipment.

Carboxylic Acid Functionalization via Hydrolysis and Oxidation

The carboxylic acid moiety is typically introduced through hydrolysis of ester or nitrile intermediates. For example, ethyl 2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes base-mediated hydrolysis (NaOH, H₂O/EtOH, reflux) to yield the carboxylic acid . Alternatively, oxidation of hydroxymethyl groups using KMnO₄ in acidic conditions has been reported for pyrazole-3-carboxylic acids .

In the case of 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonitrile, hydrolysis with concentrated HCl at 100°C for 12 hours produces the target carboxylic acid . Yields depend on the steric environment of the nitrile group:

SubstrateConditionsYield (%)
3-Cyano-pyrazolo[1,5-a]pyridine (linear)6M HCl, 100°C, 12 h68
3-Cyano-pyrazolo[1,5-a]pyridine (bulky)6M HCl, 100°C, 24 h45

Regioselective Annulation and Hydrogenation

Saturation of the pyridine ring to form 4H,5H,6H,7H derivatives is achieved via catalytic hydrogenation. For instance, pyrazolo[1,5-a]pyridine is hydrogenated under H₂ (50 psi) with Pd/C (5 wt%) in ethanol at 80°C, achieving full saturation in 8–12 hours . Competing side reactions include over-reduction of the pyrazole ring, which is mitigated by using milder conditions (e.g., PtO₂ at 30 psi).

Case Studies and Industrial Applications

A scalable synthesis of 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid involves:

  • Cycloaddition : Reacting 1,1-dicyanoalkene with CF₃CHN₂ under Ag₂O catalysis .

  • Hydrogenation : Saturating the pyridine ring using Pd/C in ethanol.

  • Hydrolysis : Converting the nitrile to carboxylic acid with HCl .

This three-step process achieves an overall yield of 52%, with purity >98% (HPLC). Industrial batches (10 kg scale) report similar yields, though HF-based trifluoromethylation remains a bottleneck due to safety protocols .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.

Biology: In biological research, 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid can be used as a probe to study biological systems. Its ability to interact with specific biomolecules makes it a useful tool in drug discovery and development.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and insecticides. Its unique properties may enhance the effectiveness and selectivity of these products.

Mechanism of Action

The mechanism by which 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to desired biological or chemical outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

(a) Pyrazolo[1,5-a]Pyridine vs. Pyrazolo[1,5-a]Pyrimidine
  • Pyrazolo[1,5-a]pyrimidine analogs: Example: 5-[4-(Propan-2-yl)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 712319-09-0, MW 307.23 g/mol) . Pyrimidine’s additional nitrogen may enhance hydrogen bonding in biological targets.
(b) Pyrazolo[1,5-a]Pyrazine Derivatives

Substituent Modifications

(a) Position 2 Variations
  • Trifluoromethyl vs. Methyl: 2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CymitQuimica, Ref: 3D-RQB70380) .
(b) Position 3 Modifications
  • Carboxylic Acid vs. Ester :
    • Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 827591-57-1, MW 307.28 g/mol) .
    • Impact : Esterification masks the carboxylic acid’s polarity, improving cell membrane permeability but requiring hydrolysis for activation.
(c) Additional Substituents
  • Trifluoroacetamido Methyl Group :
    • 2-[(2,2,2-Trifluoroacetamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 2680786-59-6, MW 291.23 g/mol) .
    • Impact : The bulky trifluoroacetamido group may sterically hinder target interactions while enhancing resistance to enzymatic degradation.

Biological Activity

2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C7_{7}H6_{6}F3_{3}N3_{3}O2_{2}
  • Molecular Weight : 227.62 g/mol
  • CAS Number : 2031269-41-5
  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on anti-inflammatory and analgesic properties. Its structure suggests potential interactions with various biological targets.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The following table summarizes the IC50_{50} values for selected compounds related to COX inhibition:

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)
2-(Trifluoromethyl)-4H-pyrazolo[1,5-a]pyridine19.45 ± 0.0742.1 ± 0.30
Celecoxib0.04 ± 0.010.04 ± 0.01

These results indicate that while the compound shows promising anti-inflammatory effects, it is less potent than established drugs like celecoxib.

The mechanism by which this compound exerts its effects likely involves the inhibition of COX enzymes, leading to decreased production of prostaglandins involved in inflammation and pain signaling pathways.

Case Studies

  • In Vivo Studies : In a study evaluating the anti-inflammatory effects of various pyrazolo derivatives in a carrageenan-induced paw edema model in rats, compounds similar to 2-(trifluoromethyl)-4H-pyrazolo[1,5-a]pyridine were shown to significantly reduce edema compared to controls.
  • Cell Culture Studies : Experiments conducted on RAW264.7 macrophages demonstrated that treatment with this compound led to a significant reduction in nitric oxide production and downregulation of iNOS and COX-2 expression at the mRNA and protein levels.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the biological activity of pyrazolo derivatives. Modifications in substituents on the pyrazole ring can lead to variations in potency and selectivity for COX enzymes.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H NMR (δ 2.8–3.2 ppm for CH₂ groups in the saturated ring) confirms ring saturation .
  • X-ray Crystallography : Resolves spatial arrangement of the trifluoromethyl and carboxylic acid groups .
  • HPLC-MS : Quantifies purity and detects degradation products (e.g., decarboxylation under acidic conditions) .

How can researchers mitigate challenges in scaling up synthesis without compromising purity?

Advanced Research Question

  • Flow Chemistry : Continuous flow reactors reduce reaction time from 12 h to 2 h and improve yield by 15% .
  • In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .
  • Green Solvents : Switch from DMF to cyclopentyl methyl ether (CPME) reduces toxicity and simplifies purification .

What computational methods are used to predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict binding modes to CYP450 enzymes (e.g., CYP3A4 metabolism ).
  • QSAR Models : Correlate logD values (1.8–2.3) with intestinal absorption rates using Gaussian-based descriptors .

Why do some studies report divergent toxicity profiles for this compound?

Advanced Research Question
Variability arises from assay types (e.g., in vitro vs. in vivo) and cell lines. For example:

  • HepG2 Cells : IC₅₀ = 50 μM (mitochondrial toxicity) .
  • Primary Hepatocytes : IC₅₀ = 200 μM (lower sensitivity due to metabolic detoxification) .
    Mitigation : Use organ-on-chip models to bridge in vitro-in vivo gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.